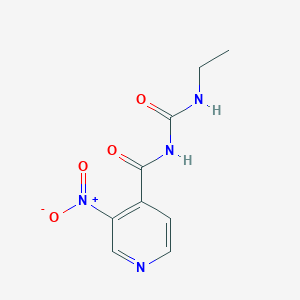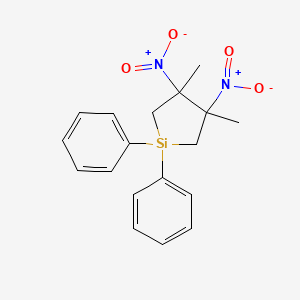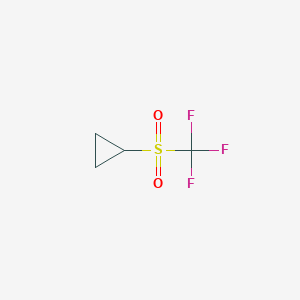
4,5'-Bipyrimidine, 2,2',4',6-tetrakis(1,1-dimethylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)-: is a complex organic compound known for its unique structure and properties This compound is part of the bipyrimidine family, which consists of molecules containing two pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)- typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine derivatives with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)-: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bipyrimidine derivatives.
Substitution: The compound can undergo substitution reactions where the 1,1-dimethylethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)-
科学的研究の応用
4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)-: has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to metal ions and form stable complexes, which can influence various biochemical processes. Additionally, its potential bioactivity may involve interactions with cellular components, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
Similar compounds to 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)- include:
- 2,2’-Bipyrimidine, 4,4’,6,6’-tetramethyl-
- 4,4’-Bipyrimidine
- 4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy-
Uniqueness
The uniqueness of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)- lies in its specific substitution pattern with four 1,1-dimethylethoxy groups. This substitution enhances its chemical reactivity and potential applications compared to other bipyrimidine derivatives. The presence of these groups also influences the compound’s physical and chemical properties, making it distinct from its analogs.
特性
CAS番号 |
59618-20-1 |
|---|---|
分子式 |
C24H38N4O4 |
分子量 |
446.6 g/mol |
IUPAC名 |
4-[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]-2,6-bis[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C24H38N4O4/c1-21(2,3)29-17-13-16(26-20(27-17)32-24(10,11)12)15-14-25-19(31-23(7,8)9)28-18(15)30-22(4,5)6/h13-14H,1-12H3 |
InChIキー |
LCDGOGXCLAUYTO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=NC(=NC(=C1)C2=CN=C(N=C2OC(C)(C)C)OC(C)(C)C)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)

![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)




![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)

![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)
